An In-Depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane
An In-Depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and targeted drug delivery. This document outlines its chemical properties, applications, and detailed experimental protocols.
Methyltetrazine-PEG5-triethoxysilane is a versatile molecule featuring two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and minimizes non-specific binding, making it highly suitable for biological applications.[2][3]
Core Compound Specifications
The following table summarizes the key properties of Methyltetrazine-PEG5-triethoxysilane.
| Property | Value | Reference(s) |
| CAS Number | 2353410-01-0 | [1][3] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][3] |
| Molecular Weight | 639.81 g/mol | [1][3] |
| Purity | ≥95% | [1][3] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1][3][4] |
| Storage | Store at -20°C | [1][3] |
Note: Some suppliers may use the same CAS number for variants with slightly different PEG linker lengths. Users should always verify the specific product information from their supplier.[1]
The Chemistry of Bioorthogonal Ligation
The utility of Methyltetrazine-PEG5-triethoxysilane is rooted in the reactivity of the methyltetrazine group. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is a cornerstone of "click chemistry" due to its remarkable speed, selectivity, and biocompatibility.[1]
Key features of the Methyltetrazine-TCO ligation include:
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High Reaction Kinetics : It is one of the fastest bioorthogonal reactions known.[1][5]
-
Bioorthogonality : The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[1]
-
No Catalyst Required : The reaction does not require a cytotoxic copper catalyst.[1][5]
-
Stability : The resulting covalent bond is highly stable.[1]
This reaction is central to its application in labeling and immobilizing biomolecules.[1]
Applications in Research and Drug Development
The unique properties of Methyltetrazine-PEG5-triethoxysilane make it a valuable tool in various applications:
-
Surface Functionalization : The triethoxysilane group allows for the covalent modification of hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides.[2][3] This is crucial for the development of biosensors, diagnostic devices, and microfluidics.[3]
-
Bioconjugation : The methyltetrazine moiety enables the specific attachment of biomolecules that have been modified with a TCO group.[3] This controlled immobilization is essential for a wide range of biological assays.
-
Cell and Tissue Imaging : The bioorthogonal nature of the ligation allows for the specific labeling of cells and tissues that have been metabolically or otherwise tagged with a TCO group.[1]
-
Targeted Drug Delivery : While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]
Experimental Protocols
The following protocols provide a general framework for the use of Methyltetrazine-PEG5-triethoxysilane. Optimization for specific applications and substrates is recommended.
Protocol 1: Surface Functionalization of Silica-Based Substrates
This protocol describes the modification of a silica-based surface (e.g., glass slide, silicon wafer) with Methyltetrazine-PEG5-triethoxysilane.[1]
Materials:
-
Silica substrate (e.g., glass slide)
-
Acetone, ethanol, deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or Oxygen plasma cleaner
-
Anhydrous toluene (B28343) or ethanol
-
Methyltetrazine-PEG5-triethoxysilane
-
Nitrogen gas
Procedure:
-
Substrate Cleaning : Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.[1]
-
Surface Activation : Activate the surface to generate hydroxyl groups. This can be achieved by:
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.[1]
-
Silanization :
-
Prepare a 1-2% (v/v) solution of Methyltetrazine-PEG5-triethoxysilane in anhydrous toluene or ethanol.[1]
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.[1]
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[1]
-
Sonicate the substrate briefly (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]
-
Dry the functionalized substrate under a stream of nitrogen.[1]
-
(Optional) Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.[1]
-
Storage : Store the functionalized substrates in a desiccator or under an inert atmosphere.[1]
Protocol 2: Bioconjugation of a TCO-Modified Protein
This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.[1]
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA) (optional)
-
Deionized water
-
Nitrogen gas
Procedure:
-
(Optional) Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding of the protein. Rinse with PBS.[1]
-
Bioconjugation :
-
Washing : After incubation, wash the substrate thoroughly with PBS to remove any unbound protein. Rinse with deionized water.[1]
-
Drying : Dry the substrate under a gentle stream of nitrogen.[1]
-
The substrate with the immobilized protein is now ready for analysis.
